molecular formula C5H5N5O B13988709 1-amino-4-cyano-1H-imidazole-5-carboxamide CAS No. 865444-81-1

1-amino-4-cyano-1H-imidazole-5-carboxamide

Cat. No.: B13988709
CAS No.: 865444-81-1
M. Wt: 151.13 g/mol
InChI Key: TVOFSWLKTYGHOL-UHFFFAOYSA-N
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Description

1-Amino-4-cyano-1H-imidazole-5-carboxamide is a heterocyclic organic compound with the molecular formula C5H5N5O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4-cyano-1H-imidazole-5-carboxamide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-cyano-1H-imidazole-5-carboxamide with ammonia can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-cyano-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-4-cyano-1H-imidazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-amino-4-cyano-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as cell signaling and metabolism .

Properties

CAS No.

865444-81-1

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

3-amino-5-cyanoimidazole-4-carboxamide

InChI

InChI=1S/C5H5N5O/c6-1-3-4(5(7)11)10(8)2-9-3/h2H,8H2,(H2,7,11)

InChI Key

TVOFSWLKTYGHOL-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1N)C(=O)N)C#N

Origin of Product

United States

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